
1,2-Bis(2-chloroacetamido)diamantane
Vue d'ensemble
Description
1,2-Bis(2-chloroacetamido)diamantane, also known as Diamantane-1,2-bis(2-chloroacetamide), is a member of the diamantane family of compounds. It is a synthetic compound with a molecular weight of 459.5 g/mol and a melting point of 142-143°C. The diamantane family of compounds are known to possess unique properties that make them attractive for scientific research.
Applications De Recherche Scientifique
1. Applications in Nanotechnology
1,6-Bis(hydroxymethyl)diamantane, a structurally related compound, has been observed to align inside double-walled carbon nanotubes, forming a one-dimensional hydrogen bonding network. This leads to a highly dense filling, suggesting potential applications in the preparation of novel one-dimensional materials (Nakanishi et al., 2018).
2. Material Science and Polyimides
Diamantane-based polyimides, derived from compounds like 1,6-bis[4-(4-aminophenoxy)phenyl]diamantane, exhibit properties such as low dielectric constants, low moisture absorption, and high thermal stability. These features make them promising for electronic applications (Chern, 1998).
3. Biomedical Research
While direct research on 1,2-Bis(2-chloroacetamido)diamantane in biomedical applications is limited, closely related compounds like 1,5-bis(4-amidinophenoxy)pentane (pentamidine) have been investigated for their binding to imidazoline I2 binding sites, indicating potential relevance in studying drug interactions and mechanisms (Wood et al., 1998).
4. Analytical Chemistry
Electrochemical DNA-based biosensors have utilized compounds like pentamidine and its analogues for rapid evaluation of chemical compounds interacting with DNA. This suggests potential application areas for diamantane derivatives in chemical compound screening (Szpakowska et al., 2006).
5. Environmental Science
Related compounds like 1,1-Dichloro-2,2-bis(p-chlorophenyl)ethylene have been studied for their impact on rat hepatic cytochrome expression, highlighting potential environmental and biological effects of chlorinated organic compounds (Wyde et al., 2003).
Propriétés
IUPAC Name |
2-chloro-N-[2-[(2-chloroacetyl)amino]-1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24Cl2N2O2/c19-7-15(23)21-17-5-9-1-11-12-2-10(4-13(11)17)6-18(17,14(12)3-9)22-16(24)8-20/h9-14H,1-8H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUUVTUXSYLZDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C4C1C5CC(C4)CC3(C5(C2)NC(=O)CCl)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(2-chloroacetamido)diamantane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





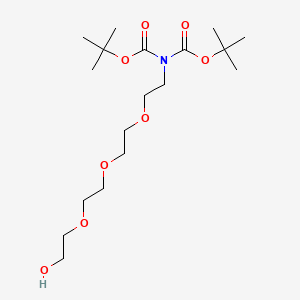
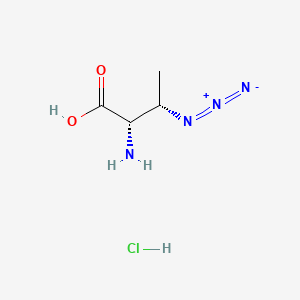

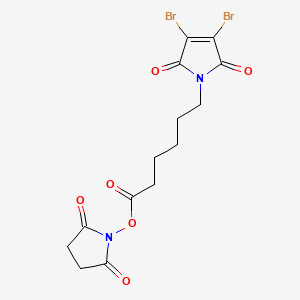
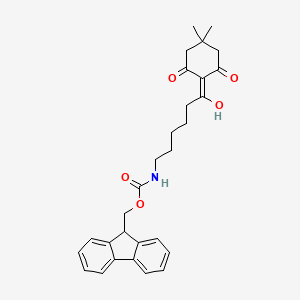
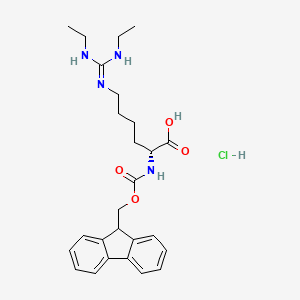
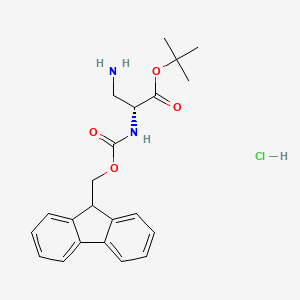
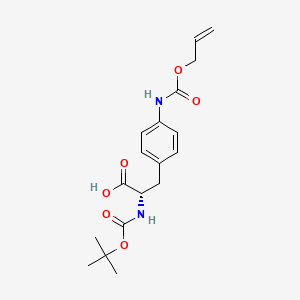

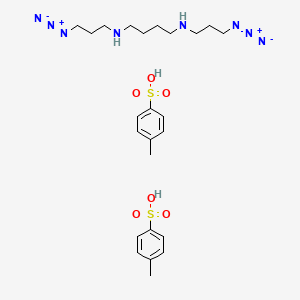

![Chloro(p-cymene)[2-[(di-tert-butylphosphino)methyl]pyridine]ruthenium(II) triflate](/img/structure/B6288639.png)